Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester
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Overview
Description
Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of furan-2-ylmethylamine with biphenyl-3-yl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Furan-2-ylmethylcarbinol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the NF-κB pathway .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester: Known for its inhibitory effects on fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling.
Furan-3-carboxylates: These compounds have been studied for their various biological activities, including anticancer and antiparasitic effects.
Uniqueness: Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester stands out due to its unique combination of a furan ring and a biphenyl ester group. This structural feature contributes to its diverse range of biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(3-phenylphenyl) N-(furan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)22-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |
InChI Key |
OLMUNVAXPITDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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